rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
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Overview
Description
NT-113 is a novel compound known for its potent inhibitory effects on the ERBB family of receptor tyrosine kinases. It has high brain penetrance and is particularly effective against glioblastoma xenografts with EGFR amplification . This compound is a promising candidate for cancer therapy, especially for brain tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NT-113 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of NT-113 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and adherence to stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: NT-113 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
NT-113 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ERBB inhibition.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating glioblastoma and other cancers.
Industry: Potential applications in the development of new cancer therapies.
Mechanism of Action
NT-113 exerts its effects by inhibiting the phosphorylation of ERBB family members, including EGFR, ERBB2, and ERBB4. This inhibition disrupts downstream signaling pathways, such as the Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s high brain penetrance allows it to effectively target brain tumors .
Comparison with Similar Compounds
Erlotinib: Another ERBB inhibitor with lower brain penetrance.
Lapatinib: Targets both EGFR and HER2 but has different pharmacokinetic properties.
Afatinib: An irreversible ERBB inhibitor with a broader spectrum of activity.
Uniqueness of NT-113: NT-113 is unique due to its high brain penetrance and potent inhibitory effects on multiple ERBB family members. This makes it particularly effective against brain tumors, setting it apart from other similar compounds .
Properties
Molecular Formula |
C27H25ClFN5O2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[2-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)/b4-3+/t18?,20-,21+ |
InChI Key |
NQSNDWQDQPMUOC-DWJJLMPSSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC2=C(C=C1C#CC3[C@H]4[C@@H]3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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